



Application Notes and Protocols for PI3Kδ Inhibitor 1 Target Engagement Assays

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Compound of Interest		
Compound Name:	PI3Kdelta inhibitor 1	
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Introduction

The Phosphoinositide 3-kinase delta (PI3K δ) is a critical enzyme in the PI3K/AKT signaling pathway, predominantly expressed in hematopoietic cells.[1][2] Its role in cellular processes such as cell growth, proliferation, and survival has made it a key target in the development of therapies for hematological malignancies and inflammatory diseases.[2][3] "PI3Kdelta Inhibitor 1" is a selective antagonist of the p110 δ isoform. Verifying that a compound like "PI3Kdelta Inhibitor 1" reaches and binds to its intended target within a cell is a crucial step in drug discovery, a process known as target engagement.[4]

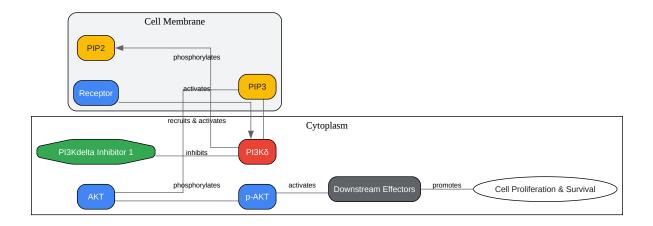
These application notes provide detailed protocols for key assays to quantify the target engagement of "**PI3Kdelta Inhibitor 1**". The methodologies described include direct biophysical measurements of target binding within the cell and assessments of the downstream signaling consequences of PI3K δ inhibition.

Signaling Pathway

The PI3K/AKT signaling cascade is initiated by the activation of cell surface receptors, which in turn activate PI3K.[1] Activated PI3Kδ phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1] [5] PIP3 recruits proteins with pleckstrin homology (PH) domains, such as AKT, to the cell membrane, leading to their activation through phosphorylation.[1] Activated AKT then



phosphorylates numerous downstream substrates, promoting cell survival and proliferation.[1] "**PI3Kdelta Inhibitor 1**" blocks this cascade at the level of PI3K δ .



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Caption: PI3K/AKT Signaling Pathway Inhibition.

Data Presentation

The following table summarizes key quantitative parameters for various PI3K δ target engagement assays. These values are essential for assay selection and for comparing the potency of different inhibitors.

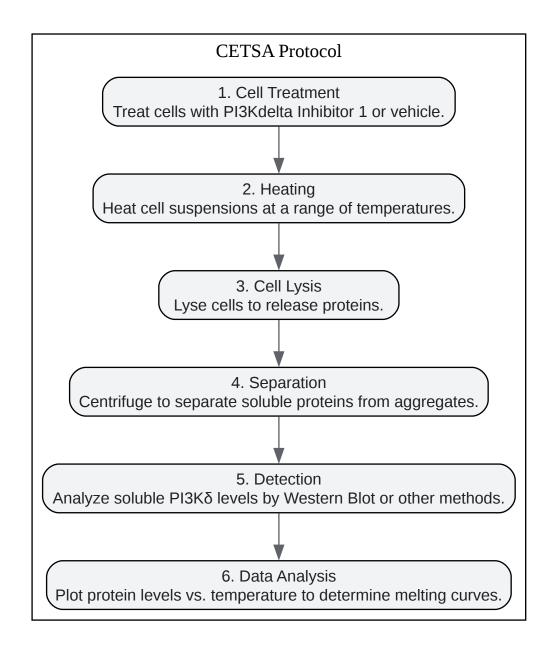


Assay Type	Key Parameter	Typical Value	Reference
Biochemical Assays			
HTRF Kinase Assay	IC50	7.32 μM (for NSC348884)	[5]
HTRF Kinase Assay	Z' Factor	> 0.6 - 0.8	[6][7]
AlphaLISA Assay	IC50	~1.5 μM - 16.5 μM (for PRMT5 inhibitors)	[8]
ADP-Glo Kinase Assay	IC50	Compound-dependent	[9]
Cell-Based Assays			
Cellular Thermal Shift Assay (CETSA)	ΔTm	Compound and concentration-dependent	[10][11]
In-Cell Western	IC50	Compound-dependent	[12]
Western Blot (p-AKT)	IC50	Compound-dependent	[3]
NanoBRET Target Engagement	Apparent Cellular Affinity	Compound-dependent	[13]

Experimental Protocols Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment.[10][11] [14] It relies on the principle that ligand binding stabilizes the target protein, resulting in a higher melting temperature.[11]





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Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Methodology

- · Cell Culture and Treatment:
 - Culture a suitable cell line (e.g., a human B-cell lymphoma line) to 70-80% confluency.



- Treat the cells with various concentrations of "PI3Kdelta Inhibitor 1" or a vehicle control for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
- · Cell Harvesting and Heating:
 - Harvest the cells and wash them with PBS.
 - Resuspend the cell pellet in a suitable buffer (e.g., PBS with protease and phosphatase inhibitors) to a final concentration of 1-5 x 107 cells/mL.
 - Aliquot the cell suspension into PCR tubes.
 - Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[15]
- Cell Lysis and Protein Quantification:
 - Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[15]
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[10]
 - Transfer the supernatant containing the soluble protein fraction to new tubes.
 - Determine the protein concentration of each sample using a standard protein assay (e.g., BCA assay).
- Western Blot Analysis:
 - Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[15][16]
 - Block the membrane and incubate with a primary antibody specific for PI3K δ .



- Incubate with a suitable secondary antibody and detect the signal using an appropriate method (e.g., chemiluminescence).[15]
- Quantify the band intensities using densitometry.
- Data Analysis:
 - Normalize the band intensity of each heated sample to the unheated control.
 - Plot the normalized signal as a function of temperature to generate melting curves for both the inhibitor-treated and vehicle-treated samples.
 - A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[17]

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This biochemical assay measures the enzymatic activity of PI3K δ by detecting the production of its product, PIP3.[18][19] The assay uses a competitive format where the PIP3 produced displaces a biotinylated-PIP3 tracer from a GST-tagged GRP1-PH domain, which is in complex with a Europium-labeled anti-GST antibody and streptavidin-Allophycocyanin (SA-APC).[7]

Methodology[6][18]

- Reagent Preparation:
 - Prepare a 4X ATP working solution and a 1.38X Lipid (PIP2) working solution in 1X
 Reaction Buffer.[18]
 - Prepare a PI3Kδ enzyme/Lipid working solution.
 - Prepare Stop Solution and Detection Mix as per the manufacturer's instructions.[18]
- Assay Procedure (384-well plate format):
 - Add 0.5 μL of DMSO (for controls) or "PI3Kdelta Inhibitor 1" at various concentrations to the appropriate wells.[18]



- To the "minus enzyme" control wells, add 14.5 μL of the Lipid Working Solution.
- To the "plus enzyme" and inhibitor test wells, add 14.5 μL of the PI3Kδ/Lipid Working Solution.[18]
- Initiate the reaction by adding 5 μL of the ATP Working Solution to all wells.[18]
- Incubate the reaction for 30 minutes at room temperature.[18]
- Stop the reaction by adding 5 μL of Stop Solution.[18]
- Add 5 μL of Detection Mix to all wells.[18]
- Seal the plate and incubate for 2 hours at room temperature before reading.[18]
- Data Acquisition and Analysis:
 - Measure the HTRF ratio on a compatible microplate reader (excitation at 320-340 nm, emission at 665 nm and 620 nm).[6]
 - Calculate the percentage of inhibition based on the signals from the positive and negative controls.
 - Plot the percentage of inhibition against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

In-Cell Western (ICW) for Phospho-AKT (Ser473)

The In-Cell Western (ICW) assay is a quantitative, plate-based immunofluorescence method to measure the levels of specific proteins in fixed cells.[12][15] By measuring the phosphorylation of AKT at Serine 473, a downstream target of PI3K, this assay provides a functional readout of PI3K δ inhibition.[1]

Methodology[15]

- Cell Seeding and Treatment:
 - Seed adherent cells in a 96-well plate and allow them to attach overnight.



- Treat the cells with a serial dilution of "PI3Kdelta Inhibitor 1" for the desired time. Include appropriate vehicle and positive controls.
- Fixation and Permeabilization:
 - Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.
 - Wash the wells with PBS.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
- Immunostaining:
 - Block the cells with a suitable blocking buffer for 1.5 hours at room temperature.
 - Incubate the cells with primary antibodies against phospho-AKT (Ser473) and a normalization control (e.g., total AKT or GAPDH) overnight at 4°C.[15]
 - Wash the cells with PBS containing 0.1% Tween 20.
 - Incubate with species-specific, near-infrared fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
- Imaging and Analysis:
 - Wash the cells.
 - Scan the plate using a near-infrared imaging system.[15]
 - Quantify the fluorescence intensity for both the phospho-AKT and the normalization protein in each well.
 - Normalize the phospho-AKT signal to the normalization protein signal.
 - Plot the normalized signal against the inhibitor concentration to determine the IC50 value.

Conclusion



The selection of a target engagement assay depends on the specific research question and the stage of drug development. The Cellular Thermal Shift Assay provides direct evidence of target binding in a physiological context, while biochemical assays like HTRF are well-suited for high-throughput screening of inhibitor potency. Downstream functional assays, such as measuring AKT phosphorylation via In-Cell Western or traditional Western blotting, confirm the mechanism of action and the cellular consequences of PI3K δ inhibition. By employing a combination of these robust and quantitative methods, researchers can confidently characterize the target engagement profile of "**PI3Kdelta Inhibitor 1**".

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